N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-11-12-25-14-20(24-21(25)13-16)17-7-9-18(10-8-17)23-22(26)15-27-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFMXZIDFYREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This approach is favored for its efficiency, simplicity, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide exhibits promising anticancer properties.
Case Studies and Findings
-
In Vitro Studies :
- A study evaluated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values of 12.5 µM for A549 and 15.0 µM for MCF-7 cells, indicating its potential as a lead compound for developing new anticancer agents .
- Mechanism of Action :
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties.
Mechanistic Insights
- Preliminary investigations have indicated that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound and related derivatives.
Findings
- Broad-Spectrum Activity :
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several imidazo[1,2-a]pyridine derivatives and acetamide-containing molecules. Below is a detailed comparison based on substituents, functional groups, and available
Structural and Functional Group Analysis
Pharmacokinetic and Bioactivity Insights (Hypothetical)
- Lipophilicity: The 7-methyl group in the target compound likely enhances membrane permeability compared to analogs like MM0333.02 (6-methyl), but the phenoxyacetamide moiety may reduce solubility relative to simpler acetamides .
- Metabolic Stability : The saturated imidazo ring in CHEMENU’s compound () could resist oxidative metabolism better than the unsaturated target compound, but the acetyl group might introduce new metabolic liabilities .
- Target Engagement : Nitro-containing analogs () are often associated with prodrug activation mechanisms, whereas the target compound’s lack of such groups suggests direct receptor interaction .
Key Differentiators
- Position of Methyl Substitution : The 7-methyl group in the target compound vs. 6-methyl in MM0333.02 may lead to distinct steric interactions with biological targets.
- Phenoxyacetamide vs.
- Saturation of Imidazo Ring : Partially saturated analogs () may exhibit altered conformational dynamics, affecting both potency and selectivity.
Biological Activity
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the fusion of an imidazo[1,2-a]pyridine ring with a phenyl group and a phenoxyacetamide moiety. The molecular formula is , and its IUPAC name reflects its intricate design. The presence of the imidazole and pyridine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thereby altering their activity. This mechanism is crucial in therapeutic applications where enzyme modulation can lead to desired pharmacological effects.
- Receptor Interaction : The compound may also interact with cellular receptors involved in signal transduction pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. For instance, a study on related compounds showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.63 to 1.26 μM . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against bacterial pathogens.
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Compound A | 0.63 | Mycobacterium tuberculosis |
| Compound B | 1.26 | Mycobacterium marinum |
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been explored in various studies. For example, imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting specific kinases involved in cancer signaling pathways. In vitro studies demonstrated that modifications to the phenyl and imidazole rings significantly affected cytotoxicity against cancer cell lines.
Study 1: In Vitro Evaluation
A recent study evaluated the biological activity of several imidazo[1,2-a]pyridine derivatives, including this compound. The study found that compounds with similar structures exhibited potent anticancer properties against various cell lines. The IC50 values ranged from 5 to 15 μM depending on the specific modifications made to the structure .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives. This study highlighted that the presence of electron-withdrawing groups on the phenyl ring enhanced biological activity significantly. The SAR analysis indicated that compounds with halogen substitutions demonstrated improved potency against target enzymes .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide, and how do they influence bioactivity?
- Answer: The compound features an imidazo[1,2-a]pyridine core (critical for heterocyclic interactions), a 7-methyl substituent (enhances metabolic stability), a para-substituted phenyl group (improves target binding), and a phenoxyacetamide moiety (modulates solubility and hydrogen bonding). These groups collectively influence pharmacokinetics and receptor affinity .
Q. What synthetic routes are commonly used to synthesize this compound?
- Answer: Multi-step synthesis involves:
- Step 1: Substitution reactions (e.g., nucleophilic aromatic substitution) to attach the imidazo[1,2-a]pyridine moiety to the phenyl ring .
- Step 2: Condensation of intermediates (e.g., using carbodiimide coupling agents) to form the acetamide linkage .
- Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques validate structural integrity and purity?
- Answer:
- 1H/13C NMR: Confirms proton and carbon environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~377) .
- HPLC: Assesses purity (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across cell lines?
- Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and normalize to housekeeping genes.
- Dose-Response Curves: Identify EC50/IC50 variability due to receptor expression levels .
- Off-Target Screening: Employ kinase profiling panels to rule out nonspecific binding .
Q. What computational strategies predict binding modes with kinase targets?
- Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
- Free Energy Calculations: MM-GBSA to rank binding affinities of analogs .
Q. How to design structure-activity relationship (SAR) studies to optimize kinase inhibition?
- Answer:
- Core Modifications: Replace the 7-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to enhance hydrophobic interactions .
- Acetamide Variations: Test electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve electrophilicity .
- Phenoxy Substitutions: Introduce halogen atoms (e.g., F, Cl) to modulate π-π stacking .
Q. What in vivo models assess blood-brain barrier (BBB) permeability?
- Answer:
- Carotid Artery Injection: Monitor brain uptake via fluorescent probes (e.g., compound 10 in ) .
- Microdialysis: Quantify unbound compound in brain extracellular fluid .
- PET Imaging: Radiolabel the compound (e.g., 11C/18F isotopes) for real-time BBB penetration studies .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility in preclinical formulations?
- Answer:
- Co-Solvents: Use cyclodextrins or PEG-400 to enhance solubility (tested via shake-flask method) .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (size <200 nm) for sustained release .
Q. What strategies validate target engagement in cellular assays?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
